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Compound of Interest

Compound Name: Sodium phenol

Cat. No.: B8718760

Application Notes for Researchers, Scientists, and
Drug Development Professionals

This document provides a detailed protocol for the isolation of high-molecular-weight genomic
DNA from whole blood samples using the phenol-chloroform extraction method. This organic
extraction technique is a robust and cost-effective method for obtaining high-quality DNA
suitable for a variety of downstream applications, including polymerase chain reaction (PCR),
restriction enzyme digestion, Southern blotting, and next-generation sequencing.

The principle of this method lies in the differential solubility of nucleic acids, proteins, and lipids
in organic solvents. Phenol denatures proteins, while chloroform denatures proteins and
solubilizes lipids. Following centrifugation, the sample separates into three phases: an upper
aqueous phase containing the DNA, an interphase with denatured proteins, and a lower
organic phase with lipids and other cellular debris. The DNA is then precipitated from the
agueous phase, typically with ethanol or isopropanol, washed, and resuspended in a suitable
buffer.

While effective, it is crucial to note that phenol and chloroform are hazardous chemicals and
should be handled with appropriate safety precautions in a chemical fume hood.

Quantitative Data Summary
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The yield and purity of DNA extracted using the phenol-chloroform method can vary depending
on the specific protocol, the volume of the blood sample, and the white blood cell count of the
donor. The following table summarizes typical quantitative data for this method.

Phenol-Chloroform Commercial Kit

Parameter Reference
Method Method
DNAYield (ug/mL of
30-50 20-40 [1][2]
blood)
A260/A280 Ratio 1.7-1.9 1.8-2.0 [11[31[4]
A260/A230 Ratio >15 >1.8 [1]

Note: An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA.[5][6][7] Ratios
lower than this may indicate protein contamination, while higher ratios can suggest RNA
contamination.[8] The A260/A230 ratio is a secondary measure of purity, with values above 1.8
generally indicating minimal contamination from organic compounds.

Experimental Protocol

This protocol is optimized for the extraction of genomic DNA from 5 mL of whole blood
collected in EDTA tubes.

Materials and Reagents:

» Whole blood collected in EDTA tubes

« Red Blood Cell (RBC) Lysis Buffer (155 mM NH4CI, 10 mM KHCO3, 0.1 mM EDTA)
o Cell Lysis Buffer (10 mM Tris-HCI pH 8.0, 100 mM NacCl, 25 mM EDTA, 0.5% SDS)
o Proteinase K (20 mg/mL solution)

e RNase A (10 mg/mL solution)

e Phenol:Chloroform:lsoamyl Alcohol (25:24:1), pH 8.0

¢ Chloroform:Isoamyl Alcohol (24:1)
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5 M Sodium Acetate (NaOAc), pH 5.2

e 100% Ethanol (ice-cold)

e 70% Ethanol (ice-cold)

o TE Buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA) or Nuclease-Free Water
e Microcentrifuge tubes (1.5 mL and 2 mL)

e 50 mL conical tubes

o Pipettes and sterile, filter-barrier pipette tips

» Vortex mixer

e Microcentrifuge and a refrigerated centrifuge for 50 mL tubes

o Water bath or heat block

Procedure:

1. Red Blood Cell Lysis and Leukocyte Pellet Collection: a. Transfer 5 mL of whole blood to a
50 mL conical tube. b. Add 45 mL of cold RBC Lysis Buffer. c. Invert the tube several times to
mix and incubate on ice for 15-30 minutes, or until the solution becomes clear red. d.
Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the white blood cells. e. Carefully decant
the supernatant without disturbing the white blood cell pellet. f. Resuspend the pellet in 1 mL of
RBC Lysis Buffer and transfer to a 1.5 mL microcentrifuge tube. g. Centrifuge at 12,000 x g for
1 minute at 4°C. h. Discard the supernatant.

2. Cell Lysis and Protein Digestion: a. Add 500 pL of Cell Lysis Buffer to the leukocyte pellet. b.
Add 25 pL of Proteinase K (20 mg/mL) to the lysate. c. Vortex briefly to mix. d. Incubate at 55-
65°C for 1-2 hours, or overnight, with occasional mixing, until the solution is clear and viscous.
e. Add 5 pL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

3. Phenol-Chloroform Extraction: a. Add an equal volume (500 pL) of
phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate. b. Mix thoroughly by inverting the
tube for 5-10 minutes. Do not vortex, as this can shear the high-molecular-weight DNA. c.
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Centrifuge at 12,000 x g for 10 minutes at room temperature. The mixture will separate into
three phases. d. Carefully transfer the upper agueous phase containing the DNA to a new
clean 1.5 mL microcentrifuge tube. Be cautious not to disturb the interphase.

4. Chloroform Extraction: a. Add an equal volume (500 pL) of chloroform:isoamyl alcohol (24:1)
to the collected aqueous phase. b. Mix by inverting the tube for 5 minutes. c. Centrifuge at
12,000 x g for 5 minutes at room temperature. d. Carefully transfer the upper aqueous phase to
a new clean 1.5 mL microcentrifuge tube.

5. DNA Precipitation: a. Add 1/10th volume (50 uL) of 5 M Sodium Acetate to the aqueous
phase and mix gently. b. Add 2-2.5 volumes (1.25 - 1.5 mL) of ice-cold 100% ethanol. c. Invert
the tube gently several times until the DNA precipitates and forms a visible white, stringy mass.
d. Incubate at -20°C for at least 1 hour to overnight to enhance precipitation.

6. DNA Pellet Washing and Resuspension: a. Centrifuge at 12,000 x g for 15 minutes at 4°C to
pellet the DNA. b. Carefully decant the supernatant. c. Add 1 mL of ice-cold 70% ethanol to
wash the DNA pellet. d. Centrifuge at 12,000 x g for 5 minutes at 4°C. e. Carefully decant the
ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet,
as it will be difficult to dissolve. f. Resuspend the DNA pellet in 50-100 uL of TE Buffer or
nuclease-free water by gently pipetting up and down. Incubate at 65°C for 10 minutes to aid in
dissolution if necessary.

7. DNA Quantification and Quality Assessment: a. Determine the DNA concentration and purity
by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g.,
NanoDrop). b. The quality of the extracted DNA can be further assessed by running an aliquot
on a 0.8% agarose gel. High-molecular-weight genomic DNA should appear as a sharp, high-
molecular-weight band.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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